Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS No.: 1391733-30-4
Cat. No.: VC4897462
Molecular Formula: C15H17F2NO2
Molecular Weight: 281.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391733-30-4 |
|---|---|
| Molecular Formula | C15H17F2NO2 |
| Molecular Weight | 281.303 |
| IUPAC Name | benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C15H17F2NO2/c1-14-10-18(8-7-12(14)15(14,16)17)13(19)20-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
| Standard InChI Key | QGSWWKRTZLCXSW-UHFFFAOYSA-N |
| SMILES | CC12CN(CCC1C2(F)F)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Properties and Structural Characteristics
Core Structure and Functional Groups
The compound’s bicyclic framework consists of a fused azabicyclo[4.1.0]heptane system, where a nitrogen atom is embedded in the seven-membered ring. The 7,7-difluoro substitution introduces steric and electronic effects, enhancing metabolic stability and binding affinity in drug-receptor interactions . The benzyl carboxylate group facilitates further chemical modifications, such as hydrolysis to generate carboxylic acid derivatives for subsequent coupling reactions .
Physicochemical Properties
Synthesis and Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound serves as a key intermediate in synthesizing complex molecules targeting neurological disorders. Its rigid bicyclic scaffold mimics natural neurotransmitter structures, enabling precise interactions with receptors such as GABA, serotonin, and dopamine transporters . For example, fluorine atoms at the 7-position improve lipophilicity, enhancing blood-brain barrier penetration, while the benzyl ester group allows selective deprotection under controlled conditions .
Applications in Drug Development
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Enzyme Inhibitors: The difluoro moiety contributes to increased selectivity and resistance to metabolic degradation, making it valuable in developing inhibitors for kinases or proteases .
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Anxiety and Pain Therapeutics: Structural analogs derived from this compound are investigated for modulating CNS receptors, leveraging its ability to induce conformational changes in target proteins .
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | P301+P312: Rinse mouth; seek medical help |
| H315 | Causes skin irritation | P264: Wash hands thoroughly |
| H320 | Causes eye irritation | P305+P351+P338: Rinse eyes cautiously |
| H335 | May cause respiratory irritation | P284: Use respiratory protection |
Source: Sigma-Aldrich Safety Data Sheet
Research Findings and Mechanistic Insights
Bioactivity and Target Engagement
Studies highlight the compound’s potential in modulating central nervous system pathways. For instance, fluorinated bicyclic amines often exhibit high affinity for monoamine transporters, suggesting utility in treating depression or chronic pain . The rigid bicyclic core restricts conformational flexibility, favoring specific binding modes over off-target interactions .
Comparative Analysis with Structural Analogues
Data derived from structural similarity analyses
Stock Solution Preparation Guidelines
| Parameter | 1 mg Stock Solution | 10 mg Stock Solution |
|---|---|---|
| Solvent Volume (mL) | 3.55 mL (1 mM) | 35.55 mL (10 mM) |
| Storage Conditions | -80°C (6 months) | -20°C (1 month) |
Preparation requires DMSO as the primary solvent; aliquots should be stored separately to prevent degradation .
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